2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one
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Overview
Description
2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one is a heterocyclic compound with the molecular formula C11H10N2O2. It is known for its unique structure, which combines an isoxazole ring with a quinazolinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3-methyl-9H-isoxazolo[3,2-b]quinazolin-9-one: This compound itself.
3-methyl-2,3-dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one: A closely related compound with similar structure and properties.
Uniqueness
This compound is unique due to its specific combination of an isoxazole ring and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
37795-71-4 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-15-13-10(7)12-9-5-3-2-4-8(9)11(13)14/h2-5,7H,6H2,1H3 |
InChI Key |
FASHSDVYBORDDB-UHFFFAOYSA-N |
SMILES |
CC1CON2C1=NC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1CON2C1=NC3=CC=CC=C3C2=O |
Key on ui other cas no. |
37795-71-4 |
Synonyms |
3-methyl-2,3-dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one W 2451 W-2451 |
Origin of Product |
United States |
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